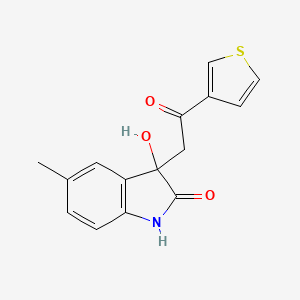
N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as BPP-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP-4 belongs to the class of piperidine carboxamides, which have been shown to have various biological activities.
作用機序
The mechanism of action of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins, which may contribute to its anti-inflammatory and analgesic effects. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Biochemical and Physiological Effects
N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in cells and animals. For example, N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to reduce the levels of inflammatory cytokines in animal models of inflammation, indicating its potential as an anti-inflammatory agent. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to reduce the levels of oxidative stress markers in animal models of oxidative stress, suggesting its potential as an antioxidant agent. In addition, N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the growth of tumors in animal models of cancer, indicating its potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound for research purposes. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one limitation of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One potential direction is the investigation of its potential as an anti-inflammatory and analgesic agent in humans. Another direction is the development of more potent and selective analogs of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide for the treatment of cancer and other diseases. Additionally, the mechanism of action of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide should be further elucidated to better understand its biological effects. Finally, the safety and toxicity of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide should be thoroughly investigated to ensure its suitability for clinical use.
Conclusion
In conclusion, N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been optimized to yield high purity and high yield of the final product. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
合成法
The synthesis of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 3-bromophenylacetylene with piperidine-4-carboxylic acid in the presence of a catalyst. The resulting product is then subjected to further purification to obtain the final compound. The synthesis of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been reported in several scientific publications, and the procedure has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have investigated the potential of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide as a therapeutic agent for the treatment of different diseases. For example, N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to have analgesic effects in animal models of pain, suggesting its potential for the treatment of pain-related disorders.
特性
IUPAC Name |
N-(3-bromophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-2-8-18-9-6-12(7-10-18)15(19)17-14-5-3-4-13(16)11-14/h1,3-5,11-12H,6-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBAHXIYTPMHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)
![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)
![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)

![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)

